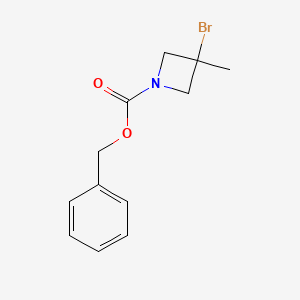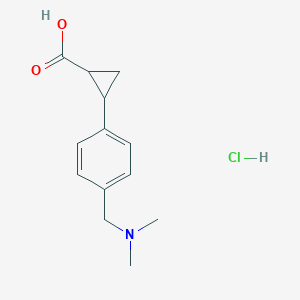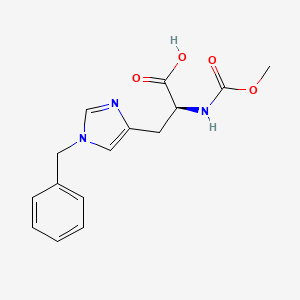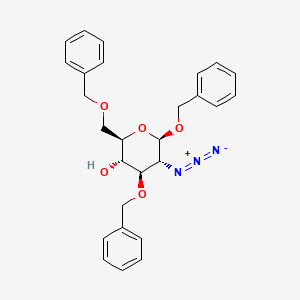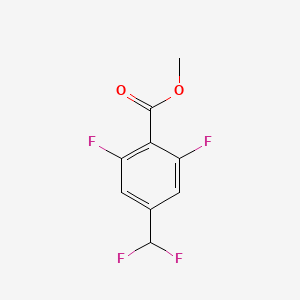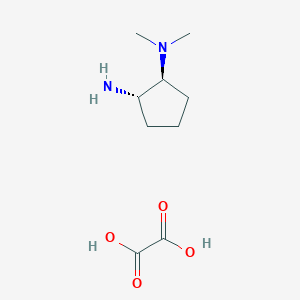
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.
Reduction: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.
Comparación Con Compuestos Similares
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone: The ketone analog of the compound.
1-(2-Fluoro-4,5-dimethoxyphenyl)ethane: The fully reduced analog.
1-(2-Fluoro-4,5-dimethoxyphenyl)methanol: A related alcohol with a different substitution pattern.
Uniqueness: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is unique due to the combination of its fluoro and methoxy substituents, which can impart distinct chemical and biological properties. These features make it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.
Propiedades
Fórmula molecular |
C10H13FO3 |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
1-(2-fluoro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6,12H,1-3H3 |
Clave InChI |
QAPCQZQBHCXNHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1F)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



